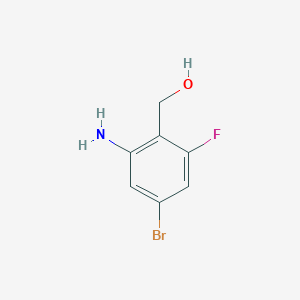
2-Amino-4-bromo-6-fluorobenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-bromo-6-fluorobenzyl alcohol is an organic compound with the molecular formula C7H7BrFNO It is a benzyl alcohol derivative that contains amino, bromo, and fluoro substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-6-fluorobenzyl alcohol can be achieved through several methods. One common approach involves the bromination and fluorination of benzyl alcohol derivatives. The amino group can be introduced through nucleophilic substitution reactions. The typical reaction conditions include the use of bromine and fluorine sources, such as bromine and hydrogen fluoride, under controlled temperatures and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-bromo-6-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromo or fluoro substituents.
Substitution: The amino, bromo, and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-Amino-4-bromo-6-fluorobenzaldehyde or 2-Amino-4-bromo-6-fluorobenzoic acid.
Reduction: Formation of dehalogenated derivatives.
Substitution: Formation of substituted benzyl alcohol derivatives.
Applications De Recherche Scientifique
2-Amino-4-bromo-6-fluorobenzyl alcohol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-4-bromo-6-fluorobenzyl alcohol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-bromo-6-chlorobenzyl alcohol
- 2-Amino-4-bromo-6-iodobenzyl alcohol
- 2-Amino-4-chloro-6-fluorobenzyl alcohol
Uniqueness
2-Amino-4-bromo-6-fluorobenzyl alcohol is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its utility in medicinal chemistry.
Activité Biologique
2-Amino-4-bromo-6-fluorobenzyl alcohol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H7BrFNO
- Molecular Weight : 216.04 g/mol
- IUPAC Name : this compound
This compound contains a benzyl alcohol moiety with amino, bromo, and fluoro substituents, which may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an adenosine receptor modulator and its role in metabolic pathways.
- Adenosine Receptor Modulation : Research indicates that compounds with similar structures can act as selective agonists or antagonists at adenosine receptors, particularly the A3 subtype. This modulation can influence various physiological processes, including inflammation and neurotransmission .
- Metabolic Pathways : The compound may undergo metabolic transformations that affect its pharmacokinetics. Studies on related benzyl alcohol derivatives suggest that oxidation reactions can yield various metabolites, impacting their biological effects .
Case Study 1: Toxicological Profile
A study analyzed fatalities related to new psychoactive substances, including compounds structurally similar to this compound. The findings highlighted the importance of understanding the toxicological profiles of such substances to mitigate risks associated with their use .
Case Study 2: Pharmacological Evaluation
In vitro studies have demonstrated that benzyl alcohol derivatives exhibit varying degrees of cytotoxicity and anti-inflammatory properties. The specific effects of this compound on cell lines have yet to be fully elucidated but are anticipated based on structural activity relationships observed in similar compounds .
Table 1: Biological Activities of Related Compounds
Propriétés
Formule moléculaire |
C7H7BrFNO |
|---|---|
Poids moléculaire |
220.04 g/mol |
Nom IUPAC |
(2-amino-4-bromo-6-fluorophenyl)methanol |
InChI |
InChI=1S/C7H7BrFNO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3,10H2 |
Clé InChI |
JNRBTKDQUPWTBU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1N)CO)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















